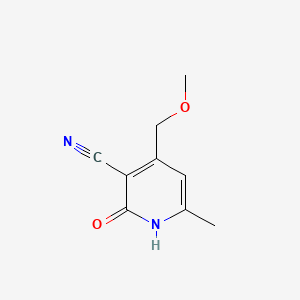

3-Pyridinecarbonitrile, 1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo-

Numéro de catalogue B1194083

Poids moléculaire: 178.19 g/mol

Clé InChI: KLNRUMOPNATILS-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US08536179B2

Procedure details

1-(Methyloxy)-2,4-pentanedione (9.51 g, 73.12 mmol) and cyanoacetamide (6.17 g, 73.12 mmol) were dissolved in EtOH (76 mL) and heated until homogenous (ca. 75° C.). Piperidine (6.25 g, 73.12 mmol) was added and the reaction mixture heated at reflux for 20 mins, followed by cooling to room temperature. The contents were filtered to give a solid which was suspended in 140 mL water and stirred vigorously for 20 min. The heterogenous mixture was filtered to afford 6-methyl-4-[(methyloxy)methyl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (7.8 g, 65.6%). LCMS MH+=179.0 1H NMR (400 MHz, DMSO-d6) δ 12.47 (br s, 1H), 6.26 (s, 1H), 4.40 (s, 2H), 3.29 (s, 3H), 2.25 (s, 3H).

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][O:2][CH2:3][C:4](=O)[CH2:5][C:6](=O)[CH3:7].[C:10]([CH2:12][C:13]([NH2:15])=[O:14])#[N:11].N1CCCCC1>CCO.O>[CH3:7][C:6]1[NH:15][C:13](=[O:14])[C:12]([C:10]#[N:11])=[C:4]([CH2:3][O:2][CH3:1])[CH:5]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

9.51 g

|

|

Type

|

reactant

|

|

Smiles

|

COCC(CC(C)=O)=O

|

|

Name

|

|

|

Quantity

|

6.17 g

|

|

Type

|

reactant

|

|

Smiles

|

C(#N)CC(=O)N

|

|

Name

|

|

|

Quantity

|

76 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCO

|

Step Two

|

Name

|

|

|

Quantity

|

6.25 g

|

|

Type

|

reactant

|

|

Smiles

|

N1CCCCC1

|

Step Three

|

Name

|

|

|

Quantity

|

140 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

75 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred vigorously for 20 min

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction mixture heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux for 20 mins

|

|

Duration

|

20 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

by cooling to room temperature

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The contents were filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a solid which

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The heterogenous mixture was filtered

|

Outcomes

Product

Details

Reaction Time |

20 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1=CC(=C(C(N1)=O)C#N)COC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 7.8 g | |

| YIELD: PERCENTYIELD | 65.6% | |

| YIELD: CALCULATEDPERCENTYIELD | 59.9% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |